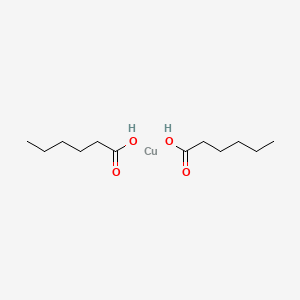

(Hexanoyloxy)cuprio hexanoate

Description

Hexanoate esters are derivatives of hexanoic acid (C₅H₁₁COOH), characterized by their ester functional group. These compounds are widely utilized in food, fragrance, and industrial applications due to their diverse physicochemical properties. This article focuses on these analogs, providing comparative insights into their synthesis, applications, and performance metrics .

Properties

Molecular Formula |

C12H24CuO4 |

|---|---|

Molecular Weight |

295.86 g/mol |

IUPAC Name |

copper;hexanoic acid |

InChI |

InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8); |

InChI Key |

NTYBSCBORJXNMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)O.CCCCCC(=O)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexanoyloxy)cuprio hexanoate typically involves the reaction of copper salts with hexanoic acid. One common method is to dissolve copper(II) sulfate in water and then add hexanoic acid under stirring. The reaction mixture is then heated to facilitate the formation of the this compound complex. The product is usually isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Thermal Decomposition

Copper(II) carboxylates decompose upon heating, often forming copper oxides and organic byproducts:

General Reaction:

Key Data:

-

Decomposition Onset : ~200°C (inferred from analogous copper carboxylates) .

-

Products : Copper(II) oxide (CuO), carbon dioxide, and alkanes/alkenes .

-

Mechanism : Radical intermediates may form during ligand breakdown, consistent with copper(I) alkoxide decomposition pathways .

Acid-Base Reactions

The hexanoate ligand undergoes protonation in acidic conditions, regenerating hexanoic acid:

Reaction with HCl:

Observations:

Redox Behavior

Copper(II) hexanoate participates in redox reactions due to the Cu²⁺ center’s oxidizing capacity:

Reduction by Strong Reducing Agents

Example with Hydrazine:

Key Points:

Oxidation Reactions

Copper(II) hexanoate can oxidize iodide ions in acidic media:

Ligand Substitution and Complexation

The hexanoate ligand can be displaced by stronger field ligands:

Reaction with Ammonia:

Observations:

Reactivity with oxidizing agents

Copper(II) hexanoate may act as a catalyst in oxidation reactions due to its Cu²⁺ center:

Example: Alcohol Oxidation

Stability and Storage Considerations

Scientific Research Applications

Chemistry

In chemistry, (Hexanoyloxy)cuprio hexanoate is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions. Its ability to facilitate these reactions makes it valuable in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion in the compound can interact with microbial cell membranes, leading to cell death.

Medicine

In medicine, the compound is being investigated for its potential use in cancer therapy. The copper ion can generate reactive oxygen species that induce apoptosis in cancer cells.

Industry

In industry, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Hexanoyloxy)cuprio hexanoate involves the interaction of the copper ion with molecular targets. In biological systems, the copper ion can bind to proteins and enzymes, disrupting their function. This interaction can lead to the generation of reactive oxygen species, which cause oxidative stress and cell death. In catalytic applications, the copper ion facilitates the transfer of electrons, enabling various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Properties

Key Observations :

- Ethyl hexanoate is a major flavor compound in alcoholic beverages (e.g., Chinese Baijiu and Swiss cheese), contributing sweet, fruity notes at concentrations up to 2,221 mg/L .

- Hexyl hexanoate exhibits structural specificity in insect pheromone systems, with hydrophobic interactions enhancing binding affinity to moth olfactory proteins (e.g., KD = 1.2 μM for Cydia pomonella PBP2) .

- Vanillyl hexanoate demonstrates antioxidant efficacy comparable to synthetic BHT, increasing oxidative stability in rapeseed oil by 17.6% (induction time: 4.49 → 5.28 h) .

Antioxidant Activity

CUPRAC Assay Results (μmol Trolox/g) :

Vanillyl hexanoate’s ortho-methoxy group enhances radical scavenging, rivaling BHT in efficacy .

Industrial and Environmental Performance

Separation Efficiency in Carboxylate Recovery :

Hexanoate’s adsorption dynamics vary with chain length, achieving saturation at 33.5 BV in pure form but faster (20 BV) in co-fermented systems due to competitive binding .

Flavor Contribution in Food Systems

In strawberry yogurt, ethyl hexanoate’s headspace concentration decreases by 48% due to matrix binding, highlighting its volatility limitations .

Q & A

Q. How can conflicting data on substrate utilization efficiency (e.g., glucose vs. hexanoate) be reconciled in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.